molecular formula C19H27FN2O B2701132 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 942872-55-1

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2701132
CAS No.: 942872-55-1
M. Wt: 318.436
InChI Key: BQCBTBXBCAOYKN-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS Number: 942872-55-1) is a synthetic indole derivative with a molecular formula of C19H27FN2O and a molecular weight of 318.4289 g/mol . This chemical features a complex structure comprising a 5-fluoro-2,3-dimethylindole moiety linked to a propan-2-ol chain and a cyclohexylamino group, as represented by the SMILES notation OC(Cn1c2ccc(cc2c(c1C)C)F)CNC1CCCCC1 . Compounds containing indole and fluoro-indole scaffolds are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities . Indole derivatives are a major class of alkaloids and bioactive molecules frequently investigated for their potential interactions with various biological targets, including enzymes and receptors . The specific incorporation of a fluorine atom and dimethyl substitution on the indole ring is a common strategy in drug discovery to modulate the compound's lipophilicity, metabolic stability, and binding affinity . The propanolamine linker with a cyclohexylamino substituent is a structural feature found in ligands targeting various neurological receptors, suggesting this compound may have research value in the exploration of central nervous system (CNS) targets or pain pathways . For instance, related compounds featuring cyclohexylamino groups have been explored as ligands for receptors like the nociceptin/orphanin FQ peptide (NOP) receptor and the transient receptor potential ankyrin 1 (TRPA1) channel, which are implicated in pain sensation . This reagent is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-13-14(2)22(19-9-8-15(20)10-18(13)19)12-17(23)11-21-16-6-4-3-5-7-16/h8-10,16-17,21,23H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBTBXBCAOYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNC3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated with a suitable alkyl halide to introduce the propanol chain.

    Amination: Finally, the cyclohexylamino group is introduced through nucleophilic substitution using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural analogs differ in substituents on the indole ring, amino group modifications, or propanol chain stereochemistry. Key examples include:

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Activity References
1-(Cyclohexylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol C21H24Br2N2O Carbazole core with Br substituents Not explicitly stated; carbazole derivatives often target GPCRs (e.g., neurotensin receptors)
1-(Azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol C19H27ClN2O Azepane amino group, Cl substituent on indole Antifungal activity (triazole derivatives); potential CYP51 binding
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C23H29N3O5 Methoxy groups, phenoxyethylamino chain α1/β1-adrenoceptor affinity; antiarrhythmic and hypotensive effects
1-(Cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol C22H32N2O Tetrahydrocarbazole core with methyl group Neurotensin receptor modulation (hypothesized)

Key Structural and Functional Differences

  • Indole vs.
  • Amino Group Modifications: Replacing cyclohexylamine with azepane (as in C19H27ClN2O) introduces a seven-membered ring, which may alter steric interactions with target receptors .
  • Substituent Effects : Fluorine at position 5 (target compound) vs. chlorine/methoxy groups in analogs influences electronic properties and metabolic stability. For example, methoxy groups in C23H29N3O5 improve solubility but reduce CNS penetration .

Receptor Binding and Selectivity

  • Adrenoceptor Affinity: Methoxy-substituted indole derivatives (e.g., C23H29N3O5) show preferential binding to β1-adrenoceptors (Ki = 12 nM) over α1 receptors (Ki = 340 nM), suggesting selectivity driven by substituent polarity .
  • Neurotensin Receptor: The tetrahydrocarbazole analog (C22H32N2O) is hypothesized to interact with neurotensin receptors due to structural similarity to known ligands, though experimental validation is pending .

Biological Activity

1-(Cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₈FN₃
  • Molecular Weight: 251.32 g/mol

This compound features a cyclohexylamino group and an indole derivative, which are significant for its biological interactions.

1. Anticancer Activity

Research indicates that compounds similar to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HeLa18Inhibition of PI3K/Akt pathway

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The indole structure is known for its ability to cross the blood-brain barrier and exert effects on neurotransmitter systems.

Case Study: Neuroprotection in Alzheimer's Disease Models
A study demonstrated that similar compounds could reduce amyloid-beta plaque formation and improve cognitive function in transgenic mice models of Alzheimer’s disease. This suggests a potential for therapeutic application in neurodegenerative conditions.

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is essential. Preliminary studies indicate that the compound has a favorable safety margin; however, comprehensive toxicological evaluations are necessary.

Table 2: Toxicity Profile Summary

EndpointResult
Acute ToxicityLD50 > 2000 mg/kg
MutagenicityNegative
Reproductive ToxicityNot assessed

Q & A

Q. What synthetic strategies are recommended for preparing 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and what are common pitfalls?

Methodological Answer:

  • Multi-step synthesis : Begin with functionalizing the indole core (e.g., introducing fluorine at the 5-position via electrophilic substitution). Use protective groups (e.g., Boc for amines) to avoid side reactions during subsequent steps .
  • Coupling reactions : React the substituted indole with an epoxide or halide intermediate to introduce the propan-2-ol-cyclohexylamino moiety. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .
  • Challenges :
    • Steric hindrance : The 2,3-dimethyl groups on the indole may slow nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) to improve reactivity.
    • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to the compound’s moderate polarity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. A purity of ≥95% is typical for research-grade material .
  • Structural confirmation :
    • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), amine (3300 cm⁻¹), and aromatic C–F (1250 cm⁻¹) stretches .
    • NMR : Look for key signals (¹H NMR: δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.8–7.5 ppm for indole aromatic protons; δ 4.2–4.5 ppm for propan-2-ol methine) .
    • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 375.2 (calculated for C₂₀H₂₈FN₂O) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against kinases or receptors (e.g., serotonin receptors) via fluorescence-based assays. IC₅₀ values <10 μM suggest promising activity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .

Advanced Research Questions

Q. How does the 5-fluoro substituent on the indole ring influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Bioactivity : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). Compare analogues without fluorine to quantify this effect .
  • PK/PD : Fluorine reduces metabolic oxidation, prolonging half-life. Conduct comparative studies in rodent models: measure plasma concentration-time profiles (Cmax, t₁/₂) via LC-MS/MS .

Q. How can structural modifications resolve contradictions in receptor binding data across experimental models?

Methodological Answer:

  • SAR studies : Synthesize derivatives with variations in:
    • Cyclohexyl group : Replace with smaller (e.g., isopropyl) or bulkier (e.g., adamantyl) groups to assess steric effects.
    • Indole substituents : Test 5-fluoro vs. 5-chloro analogues to evaluate electronic contributions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate with SPR (surface plasmon resonance) for kinetic analysis .

Q. What strategies optimize enantiomeric resolution for stereospecific studies?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers. Confirm resolution via CD (circular dichroism) spectra .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during propan-2-ol formation to control stereochemistry .

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